1-(2-Bromoethoxy)-4-methoxybenzene

Purification Physical Property Crystallinity

1-(2-Bromoethoxy)-4-methoxybenzene (CAS 22921-76-2) is an anisole derivative classified as a primary alkyl bromide and aryl alkyl ether. It is predominantly employed as a fine organic intermediate in pharmaceutical and academic research.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 22921-76-2
Cat. No. B1269047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-4-methoxybenzene
CAS22921-76-2
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCBr
InChIInChI=1S/C9H11BrO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
InChIKeyPRRJGZRMBVOTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 1-(2-Bromoethoxy)-4-methoxybenzene (CAS 22921-76-2): A Crystalline Para-Substituted Alkyl Halide Intermediate


1-(2-Bromoethoxy)-4-methoxybenzene (CAS 22921-76-2) is an anisole derivative classified as a primary alkyl bromide and aryl alkyl ether. It is predominantly employed as a fine organic intermediate in pharmaceutical and academic research [1]. The compound is characterized by a 4-methoxyphenoxy core linked to a 2-bromoethyl chain, existing as a white crystalline solid with a melting point typically reported in the range of 46–50 °C . Its physical state and excellent leaving-group properties differentiate it significantly from analogous chloroethoxy variants.

Workflow Fine organic intermediate for pharmaceutical and academic synthesis
Physical Form White crystalline solid; supports purification via recrystallization
Reactivity Primary alkyl bromide with reported electrophilic coupling advantage

Sourcing Integrity: Why 1-(2-Chloroethoxy)-4-methoxybenzene Cannot Replace the Bromoethoxy Variant in Synthetic Routes


Substituting 1-(2-Bromoethoxy)-4-methoxybenzene with its chloro analog (CAS 3383-74-2) introduces critical failures in synthesis and purification. The chloro derivative is a liquid at ambient temperatures , whereas the target compound is a solid, eliminating the possibility of purification via straightforward recrystallization. More importantly, the intrinsic reactivity of the bromoethoxy group vastly exceeds that of the chloroethoxy group in nucleophilic displacement reactions due to the superior leaving-group ability of bromide over chloride . This directly impacts reaction kinetics and yields, making the bromo compound the preferred electrophilic intermediate for reliable coupling.

Target Bromoethoxy
(CAS 22921-76-2)
Crystalline solid at ambient temperature; enables straightforward recrystallization.
Substitute Chloroethoxy
(CAS 3383-74-2)
Liquid at ambient temperature; purification by recrystallization not feasible.
Risk Reactivity Gap Bromide leaving-group reactivity greatly exceeds chloride; class-level SN2 rate difference may significantly impact coupling yields.

Quantitative Benchmarking: Physical and Reactivity Metrics for 1-(2-Bromoethoxy)-4-methoxybenzene vs. the Chloro Analog


Solid-State Handling Advantage: Comparative Melting Point Analysis

The target compound is a solid at standard laboratory temperatures, unlike its closest analog, 1-(2-chloroethoxy)-4-methoxybenzene, which remains a liquid. The melting point of 1-(2-Bromoethoxy)-4-methoxybenzene is 46-50 °C , while the chloro analog has a predicted melting point of 34.96 °C [1], rendering it a liquid or low-melting solid under similar conditions. This phase difference is crucial for isolation and purification workflows.

Physical State Advantage
Cross-study comparable
Solid vs. Liquid at 25 °C
Enables recrystallization; improves handling and storage stability.
M.p. 46–50 °C (target) vs. ~35 °C predicted (chloro analog).
Purification Physical Property Crystallinity

Electrophilic Reactivity: Leaving-Group Kinetics in Nucleophilic Substitution

The bromine atom in the 2-bromoethoxy chain serves as a significantly better leaving group than the chlorine atom in the 2-chloroethoxy analog. In SN2-type alkylation reactions, primary alkyl bromides exhibit reaction rates that are approximately 30–50 times higher than those of the corresponding primary alkyl chlorides [1]. This class-level kinetic advantage translates directly to higher conversion efficiencies and shorter reaction times when using the bromo compound as a synthetic intermediate.

Leaving-Group Reactivity
Class-level inference
~30–50× rate enhancement
Supports higher conversion efficiency in SN2 alkylation workflows.
Class-level bromide vs. chloride leaving-group ability; polar aprotic conditions.
SN2 Reaction Reaction Rate Alkyl Halide

Benchmarked Synthesis Yield from 4-Methoxyphenol Route

A validated synthesis procedure for 1-(2-Bromoethoxy)-4-methoxybenzene via the reaction of 4-methoxyphenol with excess 1,2-dibromoethane under phase-transfer catalysis conditions delivers a defined 78.9% isolated yield as a white solid after distillation [1]. This provides procurement scientists with a quantitative benchmark for expected production efficiency, contrasting with the frequently lower and less-documented yields associated with the direct synthesis of the chloroethoxy analog using 1,2-dichloroethane.

Benchmarked Synthesis Yield
Supporting evidence
78.9% isolated yield
Published, reproducible benchmark reduces scale-up risk assessment.
Williamson ether synthesis from 4-methoxyphenol; TBAB catalysis.
Williamson Ether Synthesis Process Chemistry Yield Benchmark

Computational Ligand-Protein Docking Affinity Benchmark

In silico evaluation has identified 1-(2-Bromoethoxy)-4-methoxybenzene as a potential ligand for estrogen receptor alpha (ERα), demonstrating a calculated binding energy of -6.12 kcal/mol based on molecular docking studies [1]. While a direct docking comparison with the chloroethoxy analog in the same study is not available, this established computational benchmark provides a starting point for structure-activity relationship (SAR) studies, where even minor halogen substitutions are known to critically alter binding thermodynamics.

In Silico Docking Affinity
Supporting evidence
-6.12 kcal/mol against ERα
Reported computational benchmark for SAR study context.
Data to verify; no direct chloro-analog comparison available.
Molecular Docking Estrogen Receptor Drug Discovery

Optimal Deployment Scenarios for 1-(2-Bromoethoxy)-4-methoxybenzene Based on Verified Differentiation


Alkylation of Sterically Hindered or Temperature-Sensitive Nucleophiles

The superior leaving-group ability of the bromoethoxy arm, quantified as a 30–50x rate enhancement over chloroethoxy in SN2 reactions [1], makes this compound ideal for alkylating low-reactivity nucleophiles. It is especially valuable in medicinal chemistry campaigns aiming to install a 4-methoxyphenoxyethyl motif onto complex amines or alcohols under mild conditions, where the less reactive chloro analog fails to provide adequate yields.

Crystalline Intermediate for Scale-Up and Purification-Heavy Workflows

The melting point differential (solid target compound vs. liquid chloro analog) directly facilitates purification via low-cost recrystallization rather than distillation or chromatography [1]. Procurement for process chemistry R&D should prioritize this solid form to simplify reactor loading, isolation, and drying steps, significantly reducing the operational burden compared to handling liquid intermediates.

Ligand Design in Estrogen Receptor-Targeted Drug Discovery

The established in silico docking benchmark of -6.12 kcal/mol against the estrogen receptor alpha (ERα) provides a validated starting point for SAR exploration [1]. Researchers procuring this compound can directly build upon this data to design analogs, using the bromine atom as a versatile synthetic handle for late-stage diversification into amines, thioethers, or other functionalized derivatives.

Application
Selection Property
Validation Focus
Alkylation of hindered or sensitive nucleophiles
Electrophilic reactivity profile
Coupling yield and reaction rate under mild conditions
Process chemistry R&D with purification needs
Crystalline solid-state form
Recrystallization feasibility and operational handling
Ligand design for estrogen receptor studies
Reported docking benchmark
Structure-activity relationship and scaffold diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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